What is the chemical structure of Quinol sulfate?
What is the chemical structure of Quinol sulfate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinol sulfate, also known as (4-hydroxyphenyl) hydrogen sulfate, is an aryl sulfate and a significant metabolite of hydroquinone.[1] As a member of the phenol class of compounds, it plays a crucial role in the detoxification and excretion of hydroquinone, a widely used chemical in various industries and dermatological applications.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of Quinol sulfate, with a focus on its metabolic pathways and potential interactions with cellular signaling cascades.
Chemical Structure and Properties
Quinol sulfate is structurally characterized by a hydroquinone core with one of its hydroxyl groups substituted by a sulfo group.[1] This modification significantly alters the physicochemical properties of the parent molecule, hydroquinone.
Below is a summary of its key chemical identifiers and computed properties.
| Property | Value | Reference |
| IUPAC Name | (4-hydroxyphenyl) hydrogen sulfate | [1] |
| Synonyms | Quinol sulfate, 4-hydroxyphenyl hydrogen sulfate, Hydroquinone mono(hydrogen sulfate) | [1] |
| Molecular Formula | C₆H₆O₅S | [1][3] |
| Molecular Weight | 190.18 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1O)OS(=O)(=O)O | [3] |
| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N | [1] |
| CAS Number | 17438-29-8 | [1] |
| XLogP3 | 0.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis of Quinol Sulfate
The synthesis of Quinol sulfate can be achieved through several methods, with the direct sulfation of hydroquinone being a common approach. Below is a generalized experimental protocol for the chemical synthesis of Quinol sulfate, based on methods for preparing similar aryl sulfates.
Representative Experimental Protocol: Direct Sulfation of Hydroquinone
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling concentrated acids.
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Dissolution: Dissolve hydroquinone in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask. The flask should be placed in an ice-water bath to maintain a low temperature.
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Sulfation: While stirring, slowly add concentrated sulfuric acid dropwise to the hydroquinone solution. The reaction should be kept at a low temperature (below 5°C) to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by pouring it over crushed ice. The acidic solution is then neutralized with a suitable base, such as a saturated solution of sodium bicarbonate.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate) to isolate the product.
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Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude Quinol sulfate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Biological Role and Significance
Metabolism of Hydroquinone
In humans and other mammals, Quinol sulfate is a major metabolite of hydroquinone.[1][2] The biotransformation of hydroquinone to its sulfated and glucuronidated conjugates is a critical detoxification pathway that facilitates its excretion from the body, primarily through the urinary system.[2] This metabolic process is primarily mediated by sulfotransferase enzymes (SULTs), with SULT1A1 being a key enzyme in humans.[2]
Potential Biological Activities
While the biological activities of Quinol sulfate itself are not as extensively studied as its parent compound, its formation is a key aspect of hydroquinone's toxicology and pharmacology. It is plausible that Quinol sulfate may interact with cellular signaling pathways, although its activity is likely different from that of hydroquinone due to the presence of the sulfate group.
Antioxidant Activity: The antioxidant properties of phenolic compounds are often attributed to their hydroxyl groups. The sulfation of one of the hydroxyl groups in hydroquinone to form Quinol sulfate is expected to reduce its antioxidant activity. Studies on other sulfated phenolic metabolites have shown that sulfation can lead to a decrease in antioxidant capacity due to the blockage of the free hydroxyl group.
Interaction with Cellular Signaling Pathways
Polyphenols and their metabolites are known to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation, cell proliferation, and apoptosis. While direct evidence for Quinol sulfate is limited, it is a relevant area of investigation for drug development professionals.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. It typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPK pathways include the ERK, JNK, and p38 pathways.
Suggested Experimental Protocols for Biological Activity Screening
For researchers interested in investigating the biological effects of Quinol sulfate, the following are generalized protocols for assessing its potential antioxidant and anti-inflammatory activities.
In Vitro Antioxidant Activity Assay (DPPH Method)
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Preparation of Reagents: Prepare a stock solution of Quinol sulfate in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Assay: In a 96-well plate, add different concentrations of Quinol sulfate to the DPPH solution. A positive control (e.g., ascorbic acid or hydroquinone) and a negative control (solvent only) should be included.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated, and an IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
In Vitro Anti-inflammatory Activity Assay (Western Blot for NF-κB Activation)
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Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of Quinol sulfate.
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Protein Extraction: After the treatment period, lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
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Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin or GAPDH).
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities to determine the effect of Quinol sulfate on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Conclusion
Quinol sulfate is a key metabolite in the detoxification of hydroquinone. While its own biological activities are not yet fully elucidated, its chemical structure and relationship to other bioactive polyphenols suggest that it may have roles in cellular signaling. Further research is warranted to explore the potential pharmacological effects of Quinol sulfate, particularly in the context of inflammation and cell signaling. This technical guide provides a foundational understanding of Quinol sulfate for researchers and professionals in the field of drug development and toxicology.
References
- 1. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 2. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
